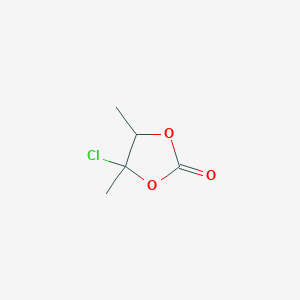

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

5368-01-4 |

|---|---|

Fórmula molecular |

C5H7ClO3 |

Peso molecular |

150.56 g/mol |

Nombre IUPAC |

4-chloro-4,5-dimethyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3 |

Clave InChI |

YXLHUUKZPCMSFX-UHFFFAOYSA-N |

SMILES canónico |

CC1C(OC(=O)O1)(C)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes to 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

The creation of the target compound can be achieved through two main strategies: the introduction of a chlorine atom onto a pre-existing dioxolanone ring or the cyclization of a linear molecule to form the chlorinated ring structure.

Direct halogenation is a common method for synthesizing halo-dioxolanones. This approach typically starts with 4,5-dimethyl-1,3-dioxol-2-one (B143725) and introduces a chlorine atom using a suitable chlorinating agent. google.com One documented method involves reacting 4,5-dimethyl-1,3-dioxol-2-one with sulfuryl chloride as the chlorinating agent. google.comprepchem.com The reaction can be carried out in an inert organic solvent such as methylene (B1212753) chloride or dichloroethane. prepchem.comchemicalbook.com In some variations, a solution of chlorine in dichloroethane is added dropwise to the reaction mixture. chemicalbook.com

A significant challenge in direct halogenation is controlling the selectivity of the reaction to avoid the formation of unwanted by-products. google.com For instance, the reaction of 4,5-dimethyl-1,3-dioxol-2-one with sulfuryl chloride can lead to the formation of a dichloro-adduct, specifically 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (B196220), which is difficult to separate from the desired product. google.com

An alternative synthetic strategy involves the formation of the 1,3-dioxolan-2-one ring from an acyclic precursor. One such process starts with 3-hydroxybutan-2-one (acetoin). quickcompany.ingoogle.com In this method, acetoin (B143602) is reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or a chloroformate (like methyl, ethyl, or propyl chloroformate), in the presence of a base or catalyst like N,N-dimethylaniline. quickcompany.ingoogle.com This reaction, typically conducted in a solvent like dichloromethane (B109758) at low temperatures (-10 to 5°C), first forms an intermediate which is then heated to induce cyclization, yielding the this compound structure. quickcompany.ingoogle.com

Precursors and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of this compound relies on the availability and purity of its precursors and the management of reaction intermediates.

The primary precursor for direct halogenation routes is 4,5-dimethyl-1,3-dioxol-2-one. google.com This compound is a white solid at room temperature and serves as the foundational structure to which the chlorine atom is added. chemicalbook.com It is often prepared from 3-hydroxy-2-butanone (acetoin). quickcompany.ingoogle.com

During the synthesis, several key intermediates can be formed. In the chlorination of 4,5-dimethyl-1,3-dioxolene-2-one with sulfuryl chloride, 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one is formed as a novel intermediate. prepchem.comgoogleapis.com This intermediate can then be thermally rearranged to produce an isomer of the target compound. prepchem.com Another significant, though often undesirable, intermediate is the di-chlorinated adduct 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. google.com

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from adjacent carbons to form a double bond. taylorandfrancis.comyoutube.com This process is relevant in the synthesis of unsaturated precursors. For example, vicinal dihaloalkanes can undergo dehalogenation when heated with zinc in methanol (B129727) to yield an alkene. libretexts.org In the context of dioxolanone synthesis, a di-halogenated intermediate like 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one could theoretically undergo dehydrohalogenation to form an unsaturated dioxolanone. google.comtaylorandfrancis.com The rate of dehalogenation is dependent on the carbon-halogen bond strength, with the trend being F < Cl < Br < I for the ease of removal. wikipedia.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and by-products. Key parameters that are frequently adjusted include catalysts, solvents, reactant ratios, and temperature.

In the direct chlorination of 4,5-dimethyl-1,3-dioxol-2-one with sulfuryl chloride, the use of a catalyst has been shown to significantly improve the reaction's selectivity and yield. google.com Catalysts such as phenyl selenium chloride or other aryl selenium compounds can facilitate a one-step reaction with high selectivity and yield, avoiding the formation of the difficult-to-separate dichloro-adduct. google.com Without a catalyst, the yield of the desired product is substantially lower (e.g., 41.7% compared to higher yields with a catalyst). google.com

The choice of solvent also plays a critical role. Solvents like dichloromethane and 1,2-dichloroethane (B1671644) are preferred for this reaction. google.com The molar ratio of the reactants is another key factor. An optimized molar ratio of 4,5-dimethyl-1,3-dioxol-2-one to sulfuryl chloride is noted to be preferably between 1:0.8 and 1:2.5. google.com

One specific high-yield process involves using a chlorine dichloroethane solution where the molar amount of chlorine is 1.2 times that of the 4,5-dimethyl-1,3-dioxol-2-one. chemicalbook.com This reaction is heated to reflux for a set period, and after workup including washing, drying, and recrystallization from ethanol (B145695) at -5°C, it can achieve a yield of 89.3% with a purity of 99.82%. chemicalbook.com

| Parameter | Condition | Outcome | Citation |

| Catalyst | Phenyl selenium chloride | High selectivity, reduced by-products | google.com |

| Solvent | Dichloromethane, 1,2-dichloroethane | Preferred media for chlorination | google.comchemicalbook.com |

| Reactant Ratio | DMDO:Sulfuryl Chloride (1:0.8-2.5) | Optimized for yield | google.com |

| Temperature | Reflux | Drives reaction to completion | chemicalbook.com |

| Purification | Recrystallization from ethanol | High purity product (99.82%) | chemicalbook.com |

Regioselectivity and Stereoselectivity in Compound Formation

Regioselectivity and stereoselectivity are important considerations in the synthesis of this compound due to the presence of multiple potential reaction sites and chiral centers. The target molecule contains two stereocenters at the 4- and 5-positions of the dioxolanone ring. nih.gov

The direct halogenation of 4,5-dimethyl-1,3-dioxol-2-one presents a regioselective challenge, as the chlorination could potentially occur at different positions. The use of specific catalysts, such as phenyl selenium chloride, is reported to provide high selectivity, directing the chlorination to the desired position and preventing the formation of isomeric by-products. google.com

Stereoselectivity in the formation of substituted 1,3-dioxolanes is influenced by the stereochemistry of the starting materials and the reaction mechanism. mdpi.com The formation of the dioxolane ring can proceed via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, whose subsequent trapping by a nucleophile determines the final stereochemistry of the product. mdpi.com The stereochemical outcome can be controlled by the steric environment of the cation intermediate, which influences the direction of the nucleophilic attack. mdpi.com When the starting materials are chiral, as in the case of using an enantiomer of 3-hydroxy-2-butanone, the chirality can be maintained throughout the reaction sequence to produce an optically active product. nih.gov The stereochemistry of the dioxolane ring is a predominant factor in determining the chiral induction in subsequent reactions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 4,5 Dimethyl 1,3 Dioxolan 2 One

Characteristic Reaction Pathways

The principal reactions of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one can be categorized into two main pathways: substitution at the C4 position and opening of the 1,3-dioxolan-2-one ring.

The chlorine atom at the C4 position, being an effective leaving group, renders this carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide array of functional groups. The reaction generally proceeds via a nucleophilic substitution mechanism. The specific pathway, whether S(_N)1 or S(_N)2, is influenced by factors such as the nature of the nucleophile, the solvent system, and the stability of potential carbocation intermediates.

While specific studies on this compound are not extensively documented in publicly available literature, analogies can be drawn from the reactivity of other chloro-substituted heterocyclic compounds. For instance, the reaction of similar chloro-substituted pyranoquinolinones with nucleophiles like sodium azide, amines, and thiophenol leads to the corresponding substituted products. researchgate.net It is anticipated that this compound would react similarly with a range of nucleophiles.

A related compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is synthesized from 4,5-dimethyl-1,3-dioxol-2-one (B143725) using a chlorinating agent. chemicalbook.comgoogle.com This suggests that the introduction and subsequent substitution of the chlorine atom are feasible transformations within this class of compounds.

The 1,3-dioxolan-2-one ring is susceptible to ring-opening reactions, particularly under basic or acidic conditions, or through catalytic processes. These reactions can lead to the formation of diols or their derivatives. For example, the hydrolysis of cyclic carbonates can yield the corresponding diols.

The ring-opening polymerization (ROP) of dioxolanones is a known process for producing functional poly(α-hydroxy acid)s. rsc.org Studies on related 1,3-dioxolan-4-ones have shown that the ring can be opened, and in some cases, this is followed by subsequent reactions. researchgate.net While the primary focus on this compound is often the substitution of the chlorine, the stability of the cyclic carbonate ring under various reaction conditions is a critical consideration. The reactivity of five-membered cyclic carbonates is generally lower than that of six-membered rings in reactions with amines, which is attributed to lower ring strain.

The identity of the halogen substituent at the C4 position is expected to significantly influence the reactivity of the compound in nucleophilic substitution reactions. Generally, the reactivity of alkyl halides in S(_N) reactions follows the trend I > Br > Cl > F. This is due to the bond strength (C-X) and the leaving group ability of the halide ion. Therefore, it is predicted that a bromo- or iodo-analog of this compound would be more reactive towards nucleophiles.

While no direct comparative studies for this compound and its halogen analogs were found, this trend is a well-established principle in organic chemistry.

Detailed Reaction Mechanisms and Identification of Intermediates

The mechanism of nucleophilic substitution at the C4 position can be either S(_N)1 or S(_N)2.

S(_N)2 Mechanism: This is a single-step concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. This pathway would lead to an inversion of stereochemistry at the C4 carbon, if it were a chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Mechanism: This is a two-step process. The first step involves the departure of the chloride ion to form a carbocation intermediate. This is the rate-determining step. The second step is the rapid attack of the nucleophile on the carbocation. The formation of a planar carbocation would lead to a racemic or near-racemic mixture of products if the starting material were enantiomerically pure.

The stability of the potential carbocation at C4, which would be a tertiary carbocation stabilized by the adjacent methyl group and oxygen atoms, suggests that an S(_N)1 pathway is plausible, especially in polar protic solvents.

In the context of ring-opening reactions, mechanisms can vary. For instance, base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate that subsequently collapses to open the ring.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving this compound is of significant interest, as the molecule contains chiral centers at C4 and C5. The stereochemical outcome of nucleophilic substitution at C4 is highly dependent on the reaction mechanism.

An S(_N)2 reaction would proceed with inversion of configuration at the C4 center. libretexts.org

An S(_N)1 reaction , proceeding through a planar carbocation intermediate, would lead to racemization at the C4 center. libretexts.org

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of reactions involving this compound.

Polar Protic Solvents: Solvents such as water, alcohols, and acetic acid are capable of hydrogen bonding. chemistryscore.commasterorganicchemistry.com These solvents are effective at solvating both cations and anions. They can stabilize the carbocation intermediate in an S(_N)1 reaction, thereby favoring this pathway. chemistryscore.com However, they can also solvate the nucleophile, reducing its nucleophilicity and potentially slowing down S(_N)2 reactions. chemistryscore.comyoutube.com

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess large dipole moments but lack O-H or N-H bonds, and thus cannot act as hydrogen bond donors. chemistryscore.commasterorganicchemistry.com They are effective at solvating cations but not anions (nucleophiles). youtube.com This leaves the nucleophile "naked" and more reactive, thus favoring the S(_N)2 pathway. chemistryscore.com

The following table summarizes the expected influence of the solvent type on the nucleophilic substitution pathway for this compound.

| Solvent Type | Favored Mechanism | Rationale | Expected Stereochemical Outcome at C4 |

| Polar Protic | S(_N)1 | Stabilizes the carbocation intermediate and the leaving group. | Racemization |

| Polar Aprotic | S(_N)2 | Solvates the counter-ion of the nucleophile, but not the nucleophile itself, increasing its reactivity. | Inversion of Configuration |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

For 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one, the molecular formula is C₅H₇ClO₃. nih.gov The expected monoisotopic mass would be approximately 150.0084 daltons. The presence of a chlorine atom is a distinctive feature that would be readily apparent in the mass spectrum due to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a characteristic M+2 peak.

While specific, experimentally determined fragmentation data for this compound is not available in reviewed scientific literature, a general fragmentation pathway can be hypothesized based on the structure of related dioxolan-2-ones. Common fragmentation would likely involve the loss of carbon dioxide (CO₂), cleavage of the C-Cl bond, and loss of methyl groups.

Hypothetical Fragmentation Data: This table is based on general principles of mass spectrometry and is for illustrative purposes, as experimental data is not publicly available.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

|---|---|---|---|

| [M]⁺ | [C₅H₇ClO₃]⁺ | 150 | Molecular Ion |

| [M+2]⁺ | [C₅H₇³⁷ClO₃]⁺ | 152 | Isotopic peak confirming the presence of one chlorine atom |

| [M-CH₃]⁺ | [C₄H₄ClO₃]⁺ | 135 | Loss of a methyl group |

| [M-CO₂]⁺ | [C₄H₇ClO]⁺ | 106 | Loss of carbon dioxide |

| [M-Cl]⁺ | [C₅H₇O₃]⁺ | 115 | Loss of the chlorine atom |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry.

A thorough search of scientific databases indicates that the crystal structure of this compound has not been reported in published literature. Therefore, no experimental crystallographic data is available.

For context, the crystal structure of a related, non-chlorinated analog, 4,5-dimethyl-1,3-dioxol-2-one (B143725), has been determined. nih.gov This compound crystallizes in the monoclinic space group P2₁/m. nih.gov However, the presence of a chlorine atom and the saturation of the five-membered ring in this compound would lead to a significantly different crystal packing and molecular geometry. The stereochemistry at the two chiral centers (C4 and C5) would also be a critical feature to be determined by X-ray crystallography.

Hypothetical Crystallographic Data Table: This table indicates the type of data that would be obtained from an X-ray crystallographic study. The values are placeholders as no experimental data has been published.

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The basic lattice structure (e.g., monoclinic, orthorhombic). | Not Determined |

| Space Group | The symmetry group of the crystal. | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | Not Determined |

| C-Cl Bond Length | The distance between the carbon and chlorine atoms at C4. | Not Determined |

| C-O Bond Lengths | The lengths of the bonds within the dioxolane ring and carbonyl group. | Not Determined |

| Torsion Angles | The dihedral angles that define the conformation of the five-membered ring. | Not Determined |

Computational Chemistry and Theoretical Modeling of 4 Chloro 4,5 Dimethyl 1,3 Dioxolan 2 One

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are central to understanding the intrinsic properties of a molecule, governed by its electronic structure. These investigations can predict molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a predominant computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. nih.govnih.gov This process involves calculating the electron density to determine the ground-state energy and, consequently, the most stable geometry. The choice of a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p)) is crucial for accuracy. researchgate.netmdpi.com

For 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one, a DFT geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles. While specific studies on this compound are not available, the table below illustrates the typical data generated from such a calculation.

Interactive Data Table: Hypothetical Optimized Geometry Parameters Users can sort and filter the data by parameter type.

| Parameter | Atoms Involved | Calculated Value (Hypothetical) |

| Bond Length | C-Cl | 1.78 Å |

| Bond Length | C=O | 1.19 Å |

| Bond Length | C4-O3 | 1.45 Å |

| Bond Angle | Cl-C4-C5 | 109.5° |

| Bond Angle | O1-C2-O3 | 110.0° |

| Dihedral Angle | Cl-C4-C5-CH3 | 120.0° |

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

A computational analysis of this compound would calculate the energies of these orbitals. Although specific published data for this compound is absent, the results would typically be presented as follows.

Interactive Data Table: Hypothetical Frontier Orbital Energies Users can click on a value to see a hypothetical visualization of the orbital.

| Molecular Orbital | Energy (eV) (Hypothetical) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. mdpi.com The MESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.netresearchgate.net Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net

For this compound, an MESP analysis would likely reveal a significant negative potential around the carbonyl oxygen and a positive potential near the carbon atom bonded to the chlorine atom. This would identify the primary sites for electrophilic and nucleophilic interactions, respectively. Such analyses are crucial for understanding non-covalent interactions and predicting reaction outcomes. mdpi.comrsc.org

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are invaluable for mapping the detailed pathways of chemical reactions, providing information that is often difficult to obtain through experiments alone.

To understand a chemical reaction's mechanism, computational chemists identify the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure is a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. By mapping the path from reactants to products through the transition state, known as the Intrinsic Reaction Coordinate (IRC), the complete reaction mechanism can be elucidated. While no specific reaction pathways for this compound have been published, this method would be key to studying its reactions, such as hydrolysis or substitution.

Once the reactants, products, and transition state structures are optimized, their energies can be used to determine the thermodynamics and kinetics of the reaction. The activation energy (Ea) is the energy difference between the reactants and the transition state, which governs the reaction rate. The reaction enthalpy (ΔH) is the energy difference between the products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

For any given reaction of this compound, these values would be critical for predicting its feasibility and rate. A hypothetical data table for a substitution reaction is shown below.

Interactive Data Table: Hypothetical Reaction Energetics Users can compare the energy values for different reaction steps.

| Parameter | Value (kcal/mol) (Hypothetical) |

| Activation Energy (Ea) | +22.5 |

| Reaction Enthalpy (ΔH) | -15.0 |

Prediction of Reactivity, Selectivity, and Stereochemical Preferences

The reactivity of this compound is largely dictated by its electronic structure and the presence of various functional groups. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how this molecule will behave in chemical reactions.

Reactivity and Selectivity: The reactivity of cyclic carbonates can be influenced by factors such as ring strain and the electronic nature of substituents. capes.gov.br For this compound, the presence of an electron-withdrawing chlorine atom at a quaternary center is expected to significantly influence the molecule's electrophilicity. DFT calculations can be used to map the electron density and electrostatic potential, identifying regions susceptible to nucleophilic or electrophilic attack.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can provide quantitative measures of the most reactive sites within the molecule. For instance, these calculations would likely pinpoint the carbonyl carbon as a primary electrophilic site, susceptible to attack by nucleophiles, a common reaction pathway for cyclic carbonates. mdpi.com The chlorine-bearing carbon also presents an interesting site, where its reactivity would be a balance between steric hindrance from the methyl groups and the electronic effect of the chlorine atom.

Stereochemical Preferences: The compound this compound possesses chiral centers, leading to the existence of different stereoisomers. Computational modeling is crucial for predicting the stereochemical outcomes of reactions involving this molecule. By calculating the transition state energies for different reaction pathways, chemists can predict which diastereomer or enantiomer is likely to be the major product.

For example, in a reaction where a nucleophile attacks the carbonyl group, the approach of the nucleophile can be influenced by the stereochemistry of the methyl groups at positions 4 and 5. Theoretical modeling can elucidate the steric and electronic factors that govern this facial selectivity. Studies on similar dioxolane systems have shown that stereoselective isomerizations can be highly dependent on the starting diastereomer and reaction conditions, a phenomenon that can be rationalized through computational analysis of reaction intermediates and transition states. researchgate.net

A hypothetical summary of predictable reactive sites is presented in Table 1.

| Reactive Site | Predicted Type of Reactivity | Influencing Factors |

| Carbonyl Carbon (C=O) | Electrophilic | Polarization of the C=O bond, ring strain. |

| Chlorinated Carbon (C-Cl) | Electrophilic/Substitution | Electron-withdrawing nature of chlorine, steric hindrance from methyl groups. |

| Oxygen Atoms | Nucleophilic/Basic | Lone pairs of electrons. |

Theoretical Spectroscopic Parameter Calculations (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the characterization of molecules.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated using quantum chemical calculations. Harmonic vibrational frequency calculations are a standard feature of many quantum chemistry software packages. nist.gov These calculations, typically performed at the DFT level of theory, provide the frequencies and intensities of the fundamental vibrational modes. mdpi.comsmu.edu

For this specific molecule, key vibrational modes would include the C=O stretching frequency of the carbonate group, C-O stretching frequencies of the dioxolane ring, and various C-H and C-Cl stretching and bending modes. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be brought into better agreement with experimental data through the use of empirical scaling factors. nsf.gov A theoretical study on a related dioxolane derivative, 2-methoxy-1,3-dioxolane, demonstrated good agreement between DFT-calculated and experimental vibrational frequencies. researchgate.net

A table of predicted key vibrational frequencies is outlined below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O Stretch | 1800-1850 |

| C-O-C Stretch (asymmetric) | 1150-1250 |

| C-O-C Stretch (symmetric) | 1000-1100 |

| C-Cl Stretch | 600-800 |

| CH₃ Bending | 1350-1470 |

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netscielo.brresearchgate.net

For this compound, GIAO-DFT calculations would predict the chemical shifts for the non-equivalent methyl protons and carbons, as well as the quaternary carbons. mdpi.comuta.clresearchgate.net These theoretical values, when compared to experimental spectra, can help in the definitive assignment of resonances and in confirming the structure and stereochemistry of the molecule. The calculations are performed by computing the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Solvent-Solute Interactions and Implicit/Explicit Solvation Models

The properties and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Computational models can account for these solvent effects.

Implicit Solvation Models: Implicit or continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used method in this category. wikipedia.orgpyscf.orgq-chem.com In a PCM calculation, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the geometry, energy, and spectroscopic properties of the solute. For chlorinated organic compounds, PCM has been successfully applied to model solvent-dependent spectroscopic properties. rsc.orgnih.gov

Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding, explicit solvation models can be used. In this approach, a number of solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This "supermolecule" approach allows for the direct calculation of interactions between the solute and the first solvation shell.

A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, can provide a balance between accuracy and computational cost. For this compound, explicit models could be particularly useful for studying its behavior in protic solvents, where specific hydrogen bonding interactions with the carbonyl and ether oxygens might occur.

The choice between implicit and explicit models depends on the specific property being investigated and the desired level of accuracy. A review of chlorinated solvents highlights their varied interactions, which can be explored through such computational models. acs.org

Applications in Complex Organic Synthesis and Advanced Materials

Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

The dioxolanone ring system is a recurring motif in various biologically active compounds. The chlorinated nature of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one enhances its utility as a versatile building block for introducing this scaffold and other functionalities into pharmaceutical agents. The presence of the chloro group allows for nucleophilic substitution reactions, enabling the attachment of diverse molecular fragments. Additionally, the compound can undergo rearrangement reactions to yield different structural isomers, further expanding its synthetic potential. smolecule.com

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry to enhance efficacy and minimize side effects. nih.govnih.gov Chiral 1,3-dioxolan-4-ones, closely related to the target compound, have demonstrated significant utility in asymmetric synthesis. nih.govmdpi.com These compounds can be derived from readily available, enantiomerically pure α-hydroxy acids. nih.gov The stereocenters within the dioxolanone ring guide the stereochemical outcome of subsequent reactions, allowing for the creation of new stereogenic centers with high selectivity. nih.gov

While specific studies on the asymmetric applications of this compound are not extensively documented, its chiral nature suggests its potential as a stereoselective building block. The inherent chirality can be leveraged to construct complex, optically active pharmaceutical ingredients. For instance, related chiral dioxolanones serve as chiral acyl anion equivalents, enabling the introduction of stereogenic centers in the synthesis of various bioactive molecules. mdpi.com Isomerization of similar chiral 2,5-dimethyl-1,3-dioxolanes has been shown to proceed with high stereoselectivity, yielding optically active benzopyran derivatives, which are common scaffolds in medicinal chemistry. researchgate.net

A related compound, 4,5-dimethyl-1,3-dioxol-2-one (B143725), is utilized as an intermediate in the synthesis of optically active chiral drugs, highlighting the importance of this class of compounds in stereoselective synthesis. google.com This precedent strongly suggests that this compound could be a valuable tool for medicinal chemists aiming to construct enantiomerically pure drug candidates.

The modification of existing antibiotics is a crucial strategy to combat the rise of multidrug-resistant bacteria. mdpi.com The introduction of new chemical moieties to an antibiotic scaffold can restore or enhance its activity. Dioxolanone derivatives have been successfully employed in this regard.

A notable example involves the use of 4,5-dimethyl-1,3-dioxol-2-one as a key intermediate in the synthesis of Lenampicillin, a semi-synthetic penicillin antibiotic. google.com This underscores the utility of the dimethyl-1,3-dioxol-2-one core in creating prodrugs or modified versions of established antibiotics. While direct application of this compound in antibiotic modification is not widely reported, its structural similarity and reactive chlorine atom make it a promising candidate for such strategies. The chloro group can serve as a handle for attaching the dioxolanone moiety to an antibiotic molecule, potentially improving its pharmacokinetic or pharmacodynamic properties. Compounds with similar structures are known to be intermediates in the synthesis of various biologically active molecules, including antibiotics. smolecule.com

Precursor for Other Functionalized Dioxolanone Derivatives

The reactivity of the chlorine atom in this compound makes it an excellent precursor for a variety of other functionalized dioxolanone derivatives. Nucleophilic substitution reactions can replace the chlorine with a wide range of functional groups, including amines, alcohols, and thiols. smolecule.com This versatility allows for the generation of a library of novel dioxolanone compounds with tailored properties for specific applications in drug discovery and materials science.

Furthermore, the compound can undergo allylic rearrangements, leading to the formation of different structural isomers, thereby increasing the diversity of accessible derivatives. smolecule.com The ability to readily introduce new functionalities makes this compound a valuable starting material for exploratory chemical synthesis.

Emerging Applications in Material Science and Polymer Chemistry

The development of biodegradable and functional polymers is a significant area of research in material science. Cyclic esters, such as dioxolanones, are important monomers for the synthesis of polyesters through ring-opening polymerization (ROP). rsc.org These polymers often exhibit desirable properties like biocompatibility and degradability, making them suitable for biomedical applications.

While specific ROP studies of this compound are not prevalent in the literature, the polymerization of related dioxolanones and dioxanones is well-established. rsc.orgmdpi.comnih.gov These polymerizations can be catalyzed by various organocatalysts, offering a metal-free route to polyesters. mdpi.com The polymerization of 1,3-dioxolane (B20135) is known to be susceptible to cyclization, a common feature in the ROP of cyclic acetals. nih.govresearchgate.net

The presence of the chloro- and dimethyl- substituents on the dioxolanone ring of the target compound would be expected to influence its reactivity in ROP and the properties of the resulting polymer. The chlorine atom, for instance, could serve as a functional handle for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer backbone. The stereochemistry of the monomer could also be used to control the tacticity of the polymer, which in turn affects its thermal and mechanical properties. rsc.org

Table 1: Examples of Ring-Opening Polymerization of Related Cyclic Esters

| Monomer | Catalyst/Initiator | Resulting Polymer | Reference |

|---|---|---|---|

| 5-phenyl-1,3-dioxolane-4-one | Salen aluminum catalysts | Poly(mandelic acid) | rsc.org |

| p-Dioxanone | 4-dimethylaminopyridine (DMAP) | Poly(p-dioxanone) | mdpi.com |

The potential of this compound as a monomer extends to the creation of advanced polymer architectures, such as block copolymers. Block copolymers, composed of chemically distinct polymer chains linked together, can self-assemble into a variety of nanostructures, making them useful for applications in nanotechnology and drug delivery. mdpi.com

By utilizing the principles of controlled polymerization techniques like ROP, this compound could be incorporated as one block in a copolymer chain. The resulting polymer would possess the properties of both the polyester (B1180765) block derived from the dioxolanone and the other block component. The pendant chloro groups could then be used for further functionalization, leading to the development of "smart" polymers that respond to specific stimuli or can be conjugated with biomolecules.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Strategies for the Compound

Current synthetic routes to 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one typically involve the chlorination of 4,5-dimethyl-1,3-dioxolan-2-one (B3041964). While effective, future research should prioritize the development of more sustainable and efficient synthetic methodologies. This includes exploring green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key research objectives in this area could include:

Catalytic Routes: Investigating novel catalytic systems for the direct, selective chlorination of the dioxolanone ring, potentially using milder and more environmentally benign chlorinating agents.

Flow Chemistry: Developing continuous-flow processes for the synthesis of this compound. This approach can offer improved safety, better reaction control, and easier scalability compared to traditional batch processes.

Alternative Starting Materials: Exploring alternative and potentially bio-based starting materials for the synthesis of the 4,5-dimethyl-1,3-dioxolan-2-one precursor. One promising avenue could be the catalytic coupling of CO2 with the corresponding epoxide, a method that aligns with carbon capture and utilization strategies.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

| Strategy | Potential Advantages | Research Focus |

| Greener Chlorination | Reduced hazardous byproducts, milder reaction conditions. | Development of non-toxic chlorinating agents and recyclable catalysts. |

| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, seamless scalability. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |

| Bio-based Feedstocks | Increased sustainability, reduced reliance on petrochemicals. | Metabolic engineering of microorganisms to produce precursors, enzymatic synthesis. |

| Photochemical Synthesis | High selectivity, potential for novel reaction pathways. | Identification of suitable photosensitizers and reaction conditions. |

In-depth Mechanistic Studies of Under-explored Reaction Pathways

While the dehydrochlorination of this compound to form 4,5-dimethyl-1,3-dioxolen-2-one (DMDO) is a known transformation, a detailed understanding of its mechanism and other potential reaction pathways remains limited. Future research should focus on elucidating the mechanisms of its various reactions to enable better control over product selectivity and reactivity.

Specific areas for investigation include:

Dehydrochlorination Mechanism: A thorough investigation into the E1 versus E2 elimination pathways for the dehydrochlorination reaction, including the role of the base, solvent, and temperature.

Nucleophilic Substitution Reactions: Detailed kinetic and computational studies of substitution reactions with a wide range of nucleophiles to understand the factors governing the reactivity of the C-Cl bond.

Ring-Opening Reactions: Exploring the conditions and mechanisms of ring-opening reactions of the dioxolanone core, which could lead to novel polymeric materials or functionalized small molecules.

Development of Catalytic Asymmetric Transformations Involving the Chemical Compound

The presence of two stereocenters in this compound makes it an attractive target for asymmetric synthesis and a potential building block for chiral molecules. Although it is used in the synthesis of optically active pharmaceuticals, the development of catalytic asymmetric transformations directly involving this compound is a nascent field. rsc.org

Future research should aim to:

Enantioselective Synthesis: Develop catalytic methods for the enantioselective synthesis of specific stereoisomers of this compound.

Chiral Ligand Development: Design and synthesize novel chiral ligands that can be used in combination with metal catalysts to achieve high enantioselectivity in reactions involving this compound.

Kinetic Resolution: Investigate the kinetic resolution of racemic mixtures of this compound using enzymatic or chiral catalysts to isolate enantiopure forms.

Expansion of Applications in the Synthesis of Bioactive Molecules and Specialty Chemicals

This compound has shown promise as an intermediate in the synthesis of bioactive compounds. For instance, its structural motif is found in an impurity of the antihypertensive drug olmesartan (B1677269) medoxomil, and the dioxolane ring system has been explored as a bioisostere for proline in the design of VLA-4 receptor antagonists. rsc.org Furthermore, its derivatives have been utilized in the modification of antibiotics to enhance their targeting properties and reduce side effects.

Future research should build upon these findings to:

Lead Compound Optimization: Systematically modify the structure of this compound to develop new lead compounds for drug discovery, particularly in the areas of antiviral, anticancer, and anti-inflammatory agents.

Proline Bioisosteres: Further explore the use of the 4,5-dimethyl-1,3-dioxolan-2-one scaffold as a proline mimetic in peptide and protein engineering.

Specialty Polymers: Investigate the use of this compound and its derivatives as monomers for the synthesis of specialty polymers with tailored thermal, mechanical, and optical properties.

A summary of current and potential applications is provided in Table 2.

Table 2: Current and Potential Applications of this compound Derivatives

| Application Area | Current Status | Future Potential |

| Pharmaceuticals | Intermediate for olmesartan medoxomil; Proline bioisostere for VLA-4 antagonists; Antibiotic modification. rsc.org | Development of novel antivirals, anticancer agents, and anti-inflammatory drugs. |

| Agrochemicals | Limited exploration. | Design of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. |

| Materials Science | Limited exploration. | Synthesis of specialty polymers, functional coatings, and electrolyte additives for batteries. |

Advanced Spectroscopic and Computational Integration for Deeper Understanding of Reactivity

A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with computational modeling offers a powerful approach to achieve this.

Future research efforts should focus on:

Advanced NMR Studies: Employing advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, to fully characterize the structure and dynamics of the compound and its derivatives in various environments.

Computational Modeling: Utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to model reaction pathways, predict spectroscopic properties, and understand the non-covalent interactions that govern its behavior in solution and in biological systems.

In-situ Spectroscopy: Applying in-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, to monitor reactions involving this compound in real-time, providing valuable kinetic and mechanistic data.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one, and how is purity confirmed?

- Methodological Answer : The compound can be synthesized via halogenation of its non-chlorinated analog, 4,5-dimethyl-1,3-dioxolan-2-one, using chlorinating agents under controlled conditions. Continuous flow organocatalytic systems (e.g., employing DBU or thiourea catalysts) enhance reaction efficiency and reproducibility . Purification via silica gel column chromatography with ethyl acetate/petroleum spirit gradients is effective . Purity is confirmed using H and C NMR spectroscopy (matching δ values for carbonyl and methyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) shows peaks at δ 1.33–1.50 ppm (methyl groups) and δ 4.29–4.90 ppm (dioxolane ring protons). C NMR confirms the carbonyl carbon at δ 154.6–154.7 ppm .

- HRMS : The sodium adduct [M+Na] should match the calculated m/z (e.g., 185.01 g/mol for CHClO) .

- IR : Look for carbonyl stretching vibrations (~1800 cm) and C-Cl bonds (~600 cm) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Chlorinated compounds require rigorous safety protocols. Use fume hoods, nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for specific hazards (e.g., skin/eye irritation, respiratory risks). Emergency procedures include rinsing exposed areas with water and consulting a physician .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity compared to non-chlorinated analogs?

- Methodological Answer : The electron-withdrawing chlorine increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in ring-opening reactions). Comparative kinetic studies using substrates like 4,5-dimethyl-1,3-dioxolan-2-one (non-chlorinated) can quantify this effect. Monitor reaction rates via in situ FTIR or HPLC .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

- Methodological Answer :

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in X-ray data. Compare experimental bond lengths/angles with DFT-optimized structures .

- Spectroscopy : Replicate NMR under standardized conditions (solvent, temperature). Cross-validate with 2D techniques (COSY, HSQC) to assign overlapping signals .

Q. What strategies optimize reaction yields in halogenated cyclic carbonate synthesis?

- Methodological Answer :

- Catalyst Screening : Test organocatalysts (e.g., DMAP, ionic liquids) for improved regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of halogenated intermediates.

- Flow Chemistry : Continuous flow systems reduce side reactions and improve heat/mass transfer, increasing yields by 15–20% compared to batch methods .

Q. How does stereochemistry (cis/trans isomerism) affect the compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.